
2-Heptadecyl-1-(2-hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecyl-1-(2-hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is a chemical compound with the molecular formula C22H44N2O. It is known for its unique structure, which includes a long heptadecyl chain and a hydroxyethyl group attached to an imidazolium ring. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-(2-hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of heptadecylamine with glyoxal and ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate imidazoline, which is then quaternized with methyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadecyl-1-(2-hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halide exchange reactions typically use sodium bromide or sodium iodide in an aqueous medium.
Major Products Formed
Oxidation: Formation of 2-Heptadecyl-1-(2-oxoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride.
Reduction: Formation of 2-Heptadecyl-1-(2-hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazole.
Substitution: Formation of 2-Heptadecyl-1-(2-hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium bromide or iodide.
Applications De Recherche Scientifique
2-Heptadecyl-1-(2-hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in emulsions.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Mécanisme D'action
The mechanism of action of 2-Heptadecyl-1-(2-hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with cell membranes. The long heptadecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This allows for the efficient delivery of active compounds into cells. The hydroxyethyl group enhances the compound’s solubility in aqueous environments, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyethyl)-2-heptadecyl-1-imidazoline-1-ium: Similar structure but lacks the methyl group on the imidazolium ring.
2-Heptadecyl-1,1-bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium: Contains an additional hydroxyethyl group, which may alter its surfactant properties.
Uniqueness
2-Heptadecyl-1-(2-hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of a long hydrophobic chain and a hydrophilic imidazolium ring. This dual nature allows it to act as an effective surfactant and emulsifying agent, making it valuable in various industrial and scientific applications .
Propriétés
Formule moléculaire |
C23H47ClN2O |
|---|---|
Poids moléculaire |
403.1 g/mol |
Nom IUPAC |
2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C23H47N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23,2)21-22-26;/h26H,3-22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GTGGAXNBVHOZMO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


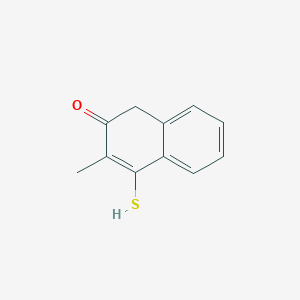
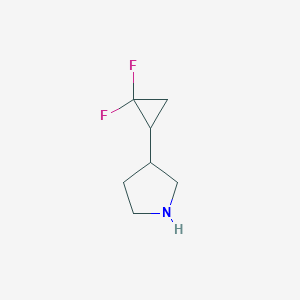
![1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12991594.png)
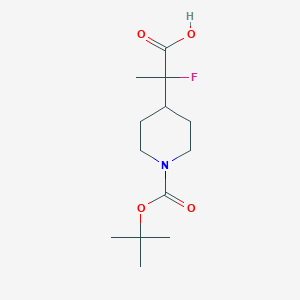
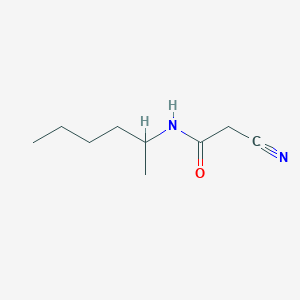
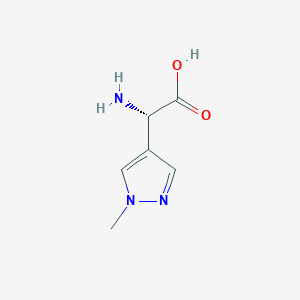



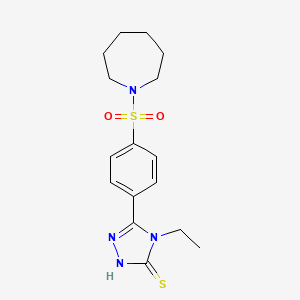
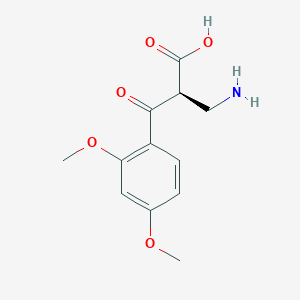
![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
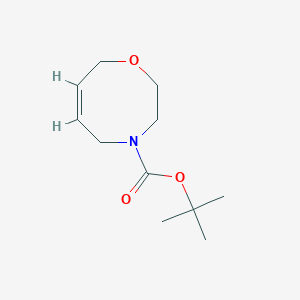
![N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide](/img/structure/B12991667.png)
